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Compound of Interest

Compound Name: Byakangelicin

Cat. No.: B7822983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three naturally occurring furanocoumarins:

Byakangelicin, Bergapten, and Xanthotoxin. Furanocoumarins are a class of organic chemical

compounds produced by a variety of plants, known for their significant biological activities. This

document aims to be a valuable resource by presenting a side-by-side analysis of their

chemical properties, biological effects supported by experimental data, and the underlying

molecular mechanisms.

Chemical Structure and Classification
Byakangelicin, Bergapten, and Xanthotoxin belong to the furanocoumarin class of organic

compounds, characterized by a furan ring fused with a coumarin. Bergapten (5-

methoxypsoralen) and Xanthotoxin (8-methoxypsoralen) are linear furanocoumarins, a

classification they share with their parent compound, psoralen. Byakangelicin is also a

psoralen derivative. These compounds are found in various plant species, notably in the

Apiaceae (e.g., celery, parsnips) and Rutaceae (e.g., citrus fruits) families. For instance,

Bergapten is extracted from numerous Heracleum species and is abundant in bergamot

orange. Xanthotoxin is found in celery and is also known as methoxsalen, a medication used in

treating skin conditions like psoriasis and vitiligo when combined with UVA light. Byakangelicin
has been isolated from plants such as Angelica japonica and Heracleum grandiflorum.
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Table 1: Chemical and Physical Properties

Property Byakangelicin Bergapten Xanthotoxin

IUPAC Name

9-[(2R)-2,3-dihydroxy-

3-methylbutoxy]-4-

methoxyfuro[3,2-

g]chromen-7-one

4-Methoxy-7H-

furo[3,2-g]

[1]benzopyran-7-one

9-methoxy-7H-

furo[3,2-g]chromen-7-

one

Synonyms (+)-Byakangelicin
5-Methoxypsoralen, 5-

MOP

8-Methoxypsoralen, 8-

MOP, Methoxsalen

Molecular Formula C₁₇H₁₈O₇ C₁₂H₈O₄ C₁₂H₈O₄

Molecular Weight 334.32 g/mol 216.19 g/mol 216.19 g/mol

CAS Number 482-25-7 484-20-8 298-81-7

Comparative Biological Activities
The biological activities of these furanocoumarins are diverse, with significant potential in anti-

inflammatory, anticancer, and enzyme inhibition applications. The following tables summarize

the available quantitative data. Disclaimer: The presented data is compiled from various

studies, and the experimental conditions may differ. A direct comparison of absolute values

should be made with caution.

Anti-inflammatory Activity
Table 2: Comparison of Anti-inflammatory Activity (IC₅₀ Values in µM)
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Inflammatory
Mediator

Cell Line Byakangelicin Bergapten Xanthotoxin

Nitric Oxide (NO) RAW 264.7 >100[2] - 27.3[2]

Interleukin-1β

(IL-1β)
RAW 264.7 >100[2] - 24.5[2]

Interleukin-6 (IL-

6)
RAW 264.7 >100[2] - 25.1[2]

Tumor Necrosis

Factor-α (TNF-α)
RAW 264.7 >100[2] - 36.8[2]

Note: A lower IC₅₀ value indicates greater potency.

Anticancer Activity
Table 3: Comparison of Anticancer Activity (IC₅₀ Values in µM)

Cell Line Cancer Type Byakangelicin Bergapten Xanthotoxin

HL-60

Human

Promyelocytic

Leukemia

Induces

apoptosis[1]
100[3] 50[3]

DLD-1
Colorectal

Cancer
-

Induces G0/G1

arrest at 30 & 50

µM

-

LoVo
Colorectal

Cancer
-

Induces G0/G1

arrest at 30 & 50

µM

-

A549
Non-small cell

lung cancer
-

Inhibits viability

at 50 µM
-

NCI-H460
Non-small cell

lung cancer
-

Inhibits viability

at 50 µM
-
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Enzyme Inhibition
Table 4: Comparison of Enzyme Inhibitory Activity (IC₅₀ Values in µM)

Enzyme Source Byakangelicin Bergapten Xanthotoxin

Aldose

Reductase
Bovine Lens 6.2 - -

Mechanisms of Action
The therapeutic potential of these furanocoumarins stems from their ability to modulate key

cellular signaling pathways.

Byakangelicin has been shown to exert its anti-inflammatory effects by suppressing the NF-κB

signaling pathway. In interleukin-1β (IL-1β)-induced mouse chondrocytes, Byakangelicin
treatment inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2

(COX-2), TNF-α, and IL-6[2]. Recent studies have also indicated that Byakangelicin can

inhibit the JAK2/STAT3 signaling pathway, which is crucial for tumor growth and motility.

Bergapten has demonstrated anticancer activity by inducing apoptosis and cell cycle arrest

through the activation of the p53 tumor suppressor protein. It also impairs the PI3K/AKT/mTOR

survival pathway. Furthermore, Bergapten can suppress the activation of the JNK/MAPK and

NF-κB signaling pathways.

Xanthotoxin exhibits a broad mechanism of anti-inflammatory action by impacting multiple

signaling pathways. It has been shown to downregulate the NF-κB, AP-1, and JAK/STAT

signaling pathways in lipopolysaccharide (LPS)-induced macrophages.

Experimental Protocols
Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the culture

medium of macrophages stimulated with an inflammatory agent like LPS. The reduction of NO

production in the presence of the test compound indicates its anti-inflammatory potential.

Methodology:
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Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until

they reach the desired confluence.

Compound Treatment: The cells are pre-treated with various concentrations of the

furanocoumarin (Byakangelicin, Bergapten, or Xanthotoxin) for a specified period.

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory

response and NO production.

Nitrite Quantification: After incubation, the cell culture supernatant is collected. The amount

of nitrite is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-

naphthyl)ethylenediamine). The absorbance is measured spectrophotometrically at

approximately 540 nm.

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of

the treated wells to the untreated (control) wells. The IC₅₀ value is then determined from the

dose-response curve.

MTT Assay for Anticancer Activity
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells

present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble

formazan, which has a purple color.

Methodology:

Cell Seeding: Cancer cells (e.g., HL-60, DLD-1) are seeded in 96-well plates and allowed to

attach overnight.

Compound Exposure: The cells are treated with a range of concentrations of the

furanocoumarin for a defined period (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, the medium is replaced with fresh medium

containing MTT solution and incubated for a few hours to allow formazan crystal formation.
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Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl

sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength between 500 and 600 nm.

IC₅₀ Determination: The cell viability is expressed as a percentage of the control, and the

IC₅₀ value is calculated from the dose-response curve.

Aldose Reductase Inhibition Assay
Principle: This spectrophotometric assay measures the activity of aldose reductase by

monitoring the decrease in absorbance of the cofactor NADPH as it is oxidized to NADP⁺

during the reduction of a substrate like DL-glyceraldehyde.

Methodology:

Enzyme Preparation: A purified aldose reductase enzyme solution is prepared. The source

can be, for example, bovine lens.

Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer (e.g.,

phosphate buffer), NADPH, and the test compound (Byakangelicin) at various

concentrations.

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, DL-

glyceraldehyde.

Kinetic Measurement: The decrease in absorbance at 340 nm due to NADPH oxidation is

monitored over time using a spectrophotometer.

Data Analysis: The rate of the reaction is determined from the linear portion of the

absorbance versus time plot. The percentage of inhibition is calculated for each

concentration of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of

inhibition against the inhibitor concentration.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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